N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide
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Overview
Description
N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide is a chemical compound with the molecular formula C18H20BrNO4S and a molecular weight of 426.33 g/mol . It is characterized by the presence of a bromophenoxy group, a phenylsulfonyl group, and a hexanamide chain. This compound is typically a white to off-white solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide involves multiple steps, starting with the preparation of the bromophenoxy intermediate. The bromophenoxy intermediate is synthesized by reacting 4-bromophenol with phenol in the presence of a base such as potassium carbonate. This intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonyl intermediate. Finally, the sulfonyl intermediate is reacted with hexanoyl chloride in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same synthetic routes as described above. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-((4-(4-Chlorophenoxy)phenyl)sulfonyl)hexanamide
- N-((4-(4-Methylphenoxy)phenyl)sulfonyl)hexanamide
- N-((4-(4-Fluorophenoxy)phenyl)sulfonyl)hexanamide
Uniqueness
N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, methyl, and fluoro analogs. The bromine atom can participate in halogen bonding and other interactions that are not possible with other substituents .
Properties
IUPAC Name |
N-[4-(4-bromophenoxy)phenyl]sulfonylhexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO4S/c1-2-3-4-5-18(21)20-25(22,23)17-12-10-16(11-13-17)24-15-8-6-14(19)7-9-15/h6-13H,2-5H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDDFIIWYZYORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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